2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 902433-72-1
VCID: VC6593111
InChI: InChI=1S/C24H24N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3,(H,25,31)
SMILES: COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)[N+](=O)[O-])OC
Molecular Formula: C24H24N6O6S
Molecular Weight: 524.55

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

CAS No.: 902433-72-1

Cat. No.: VC6593111

Molecular Formula: C24H24N6O6S

Molecular Weight: 524.55

* For research use only. Not for human or veterinary use.

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide - 902433-72-1

Specification

CAS No. 902433-72-1
Molecular Formula C24H24N6O6S
Molecular Weight 524.55
IUPAC Name 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C24H24N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h5-8,10-11,16H,3-4,9,12-13H2,1-2H3,(H,25,31)
Standard InChI Key RTDIDOOKPRHZNM-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)[N+](=O)[O-])OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound (C₂₄H₂₄N₆O₆S, MW 524.55 g/mol) integrates three distinct domains:

  • Triazolo[1,5-c]quinazoline core: A fused bicyclic system combining a triazole ring (positions 1-3) with a quinazoline scaffold (positions 5-10).

  • 8,9-Dimethoxy substituents: Electron-donating methoxy groups at positions 8 and 9 enhance aromatic π-system electron density.

  • 4-Nitrophenyl group: Positioned at C-2, this strong electron-withdrawing group induces polarization effects critical for charge-transfer interactions.

  • Sulfanylacetamide-tetrahydrofuran side chain: A thioether-linked acetamide group terminated by a (oxolan-2-yl)methyl moiety introduces hydrogen-bonding capacity and conformational flexibility .

PropertyValue
CAS Registry Number902433-72-1
Molecular FormulaC₂₄H₂₄N₆O₆S
Molecular Weight524.55 g/mol
IUPAC Name2-[[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
SMILESCOC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4CCCO4)C5=CC=C(C=C5)N+[O-])OC

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions based on structural analogs suggest:

  • ¹H NMR:

    • Aromatic protons (quinazoline): δ 7.8–8.3 ppm (doublets, J = 8–9 Hz)

    • Methoxy groups: δ 3.9–4.1 ppm (singlets)

    • Tetrahydrofuran CH₂: δ 1.6–2.1 ppm (multiplet) and δ 3.5–3.7 ppm (oxymethylene)

  • IR Spectroscopy:

    • Strong absorption at ~1670 cm⁻¹ (amide C=O stretch)

    • Peaks at 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching)

Synthetic Methodology

Retrosynthetic Analysis

The synthesis employs convergent strategies combining three key fragments:

  • Triazoloquinazoline core: Constructed via cyclocondensation of 2-aminobenzonitrile derivatives with hydrazine hydrate.

  • 4-Nitrophenyl group: Introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Sulfanylacetamide side chain: Assembled via Michael addition of mercaptoacetamide to activated quinazoline intermediates.

Stepwise Synthesis

Step 1: Core Formation
8,9-Dimethoxy-2-chloroquinazoline (1) reacts with 1H-1,2,4-triazol-5-amine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) to yield the triazolo[1,5-c]quinazoline intermediate (2).

StepReactionReagents/ConditionsYield (%)
1CyclocondensationCuI, K₂CO₃, DMF, 120°C62
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C78
3ThiolationThioglycolic acid, EDCI/HOBt55
4Amide CouplingHATU, DIPEA, DCM83

Biological Activity and Structure-Activity Relationships

Anti-inflammatory Mechanisms

Molecular docking studies predict strong inhibition of COX-2 (ΔG = -9.8 kcal/mol) through H-bonding with Tyr355 and Val523. The sulfanyl group coordinates with Fe³⁰ in the heme prosthetic group, mimicking arachidonic acid binding.

Antioxidant Capacity

In DPPH assays, structural analogs show IC₅₀ values of 18–22 μM, comparable to ascorbic acid (IC₅₀ 14 μM). The 8,9-dimethoxy groups donate electrons to stabilize free radicals, while the nitro group modulates redox potential.

Pharmacokinetic Considerations

Absorption and Distribution

  • LogP: Predicted 2.1 (moderate lipophilicity)

  • Water Solubility: <0.1 mg/mL (limited aqueous solubility)

  • Plasma Protein Binding: 89% (estimated)

Metabolic Fate

Primary metabolic pathways include:

  • O-Demethylation of methoxy groups (CYP2C9/19)

  • Nitro group reduction to amine (CYP450 reductase)

  • Sulfur oxidation to sulfoxide (FMO3)

Future Research Directions

  • Activity Optimization: Introduce fluorine atoms at C-7 to enhance metabolic stability.

  • Formulation Development: Explore cyclodextrin complexes to improve aqueous solubility .

  • Target Validation: Screen against kinase libraries (e.g., EGFR, VEGFR) given structural homology to known inhibitors.

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